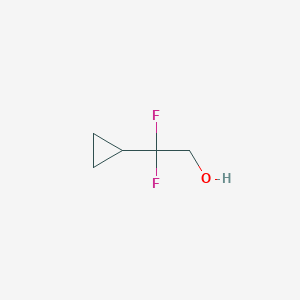
2-Cyclopropyl-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-2,2-difluoroethan-1-ol” is a chemical compound with the CAS number 1785626-84-7. It is used as a chemical intermediate and has wide applications in medicine and fluoropolymers .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8F2O . The InChI code is 1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 122.11 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthetic Applications
2-Cyclopropyl-2,2-difluoroethan-1-ol has been studied for its utility in synthetic chemistry, particularly in the formation of conjugated enynes and cyclopropyl-substituted olefins. Research in this area highlights its role in facilitating various chemical reactions.
- Rao et al. (2009) described the use of ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides to efficiently synthesize conjugated enynes under mild conditions (Rao et al., 2009).
- Similarly, Mothe and Chan (2009) reported a triflic acid catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols with alcohols, yielding conjugated enynes with high efficiency (Mothe & Chan, 2009).
- Yamauchi et al. (2007) explored ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols, demonstrating their utility in the stereoselective preparation of tri- and tetrasubstituted conjugated enynes (Yamauchi et al., 2007).
2. Exploration of Cyclopropane Chemistry
The cyclopropane ring, a key feature of this compound, has been widely studied for its unique chemical properties and potential applications in drug development and organic synthesis.
- A review by Talele (2016) emphasized the increasing use of the cyclopropane ring in drug development, noting its contributions to potency and reduced off-target effects (Talele, 2016).
- Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a compound with a cyclopropyl functionality, for its role in the study of ACC deaminase and its increased reactivity (Liu et al., 2015).
3. Application in Cycloaddition Reactions
The use of this compound in cycloaddition reactions has been a topic of interest, offering insights into new synthetic pathways and molecular structures.
- Lu, Shen, and Yoon (2011) developed a method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins, highlighting the role of cyclopropyl-substituted compounds in generating cyclopentane ring systems (Lu, Shen, & Yoon, 2011).
- Li et al. (2014) described a [3 + 2] cycloaddition/ring contraction sequence of ylideneoxindoles with 2,2,2-trifluorodiazoethane, showcasing the application in synthesizing CF3-containing 3,3'-cyclopropyl spirooxindoles (Li et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAJFNZKIQBSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

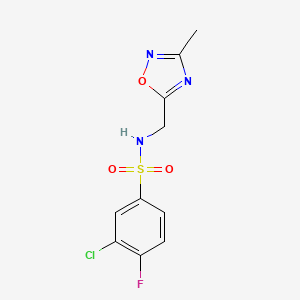
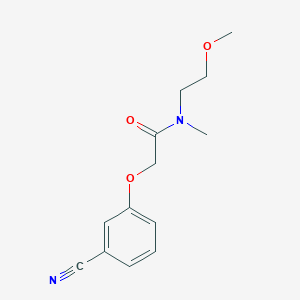
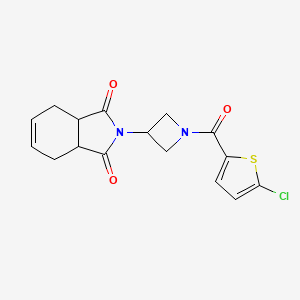
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)
![5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2453363.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2453364.png)
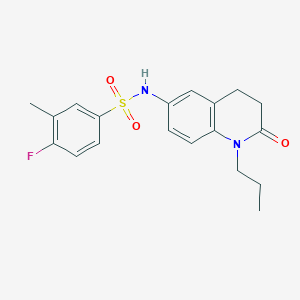
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)
![benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2453370.png)
![2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2453372.png)
![2-(4-Ethoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2453375.png)
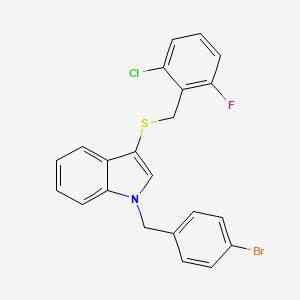

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)